molecular formula C8H12N4 B1589434 (2-Methyl-5-aminophenyl)guanidine CAS No. 581076-64-4

(2-Methyl-5-aminophenyl)guanidine

Cat. No.: B1589434
CAS No.: 581076-64-4
M. Wt: 164.21 g/mol
InChI Key: YEVCUAOISSDMEW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Guanidine, a compound structurally similar to (2-methyl-5-aminophenyl)guanidine, is known to interact with various targets such as aldehyde dehydrogenase, mitochondrial inhibitor, and ribonuclease pancreatic . It’s important to note that the specific targets of this compound may vary due to the presence of the methyl and amino groups on the phenyl ring.

Mode of Action

Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . The presence of the methyl and amino groups on the phenyl ring in this compound could potentially modify these interactions.

Biochemical Pathways

Guanidines have been found to play key roles in various biological functions and are involved in a diversity of biological activities . The modification of these pathways by this compound would likely depend on its specific targets and mode of action.

Result of Action

Guanidine is known to decrease the heart rate and relax the blood vessels so that blood can flow more easily through the body . The effects of this compound could potentially be similar, but the presence of the methyl and amino groups on the phenyl ring may influence these effects.

Biochemical Analysis

Biochemical Properties

(2-Methyl-5-aminophenyl)guanidine, like other guanidines, plays a crucial role in various biochemical processes. The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . The specific patterns of hydrogen bonding and the great basicity of the guanidine functional group allow it to play several key roles in recognition and catalysis .

Cellular Effects

. This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Guanidines are known to exhibit both nucleophilic and electrophilic characters . This dual functionality allows guanidines to participate in a variety of chemical reactions, including the addition of unsaturated compounds and alkylation and acylation reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-aminophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 2-methyl-5-nitroaniline with cyanamide under acidic conditions, followed by reduction of the nitro group to an amino group . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with substituted anilines to form the desired guanidine compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as nitration, reduction, and guanidylation, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-aminophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted guanidines, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-aminophenyl)guanidine
  • N-(2-Methyl-6-aminophenyl)guanidine
  • N-(2-Methyl-3-aminophenyl)guanidine

Uniqueness

(2-Methyl-5-aminophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The position of the amino and methyl groups can significantly affect the compound’s ability to interact with molecular targets, making it distinct from other similar guanidine derivatives .

Properties

IUPAC Name

2-(5-amino-2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVCUAOISSDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461168
Record name (2-methyl-5-aminophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581076-64-4
Record name N-(5-Amino-2-methylphenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581076-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methyl-5-aminophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, N-(5-amino-2-methylphenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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